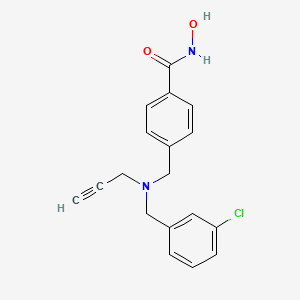

Hdac1/mao-B-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H17ClN2O2 |

|---|---|

Molecular Weight |

328.8 g/mol |

IUPAC Name |

4-[[(3-chlorophenyl)methyl-prop-2-ynylamino]methyl]-N-hydroxybenzamide |

InChI |

InChI=1S/C18H17ClN2O2/c1-2-10-21(13-15-4-3-5-17(19)11-15)12-14-6-8-16(9-7-14)18(22)20-23/h1,3-9,11,23H,10,12-13H2,(H,20,22) |

InChI Key |

UHVZVUSDFRMUBJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN(CC1=CC=C(C=C1)C(=O)NO)CC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Hdac1/mao-B-IN-1: A Dual-Targeting Inhibitor for Neuroprotection and Cognitive Enhancement

A Technical Whitepaper on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hdac1/mao-B-IN-1 is a novel, brain-permeable small molecule engineered as a dual inhibitor of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B). This compound has demonstrated significant potential in preclinical studies as a therapeutic agent for Alzheimer's disease. By concurrently targeting two key enzymes implicated in the pathophysiology of neurodegeneration, this compound offers a multi-faceted approach to combatting neuronal damage and cognitive decline. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its proposed signaling pathways and experimental workflows.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. The complexity of AD pathogenesis necessitates the development of therapeutic agents that can address multiple pathological cascades. This compound has emerged as a promising candidate by simultaneously inhibiting HDAC1 and MAO-B, two enzymes that play crucial roles in epigenetic regulation and neurotransmitter metabolism, respectively. This dual-inhibition strategy aims to provide synergistic neuroprotective and cognitive-enhancing effects.

Quantitative Data

The inhibitory activity of this compound against its primary targets, as well as its selectivity, has been quantified through in vitro enzymatic assays. The following table summarizes the key quantitative data.

| Target Enzyme | IC50 (nM) | Selectivity Index (SI) | Reference |

| HDAC1 | 21.4 | - | [1][2] |

| MAO-B | 99.0 | 100.2 (vs. MAO-A) | [1][2] |

| MAO-A | 9923.0 | - | [1][2] |

Table 1: In vitro inhibitory activity of this compound. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The Selectivity Index for MAO-B is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B.

Mechanism of Action

The therapeutic potential of this compound stems from its dual inhibitory action on HDAC1 and MAO-B.

Inhibition of HDAC1

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In the context of neurodegeneration, the dysregulation of HDAC activity, particularly HDAC1, has been linked to impaired synaptic plasticity and cognitive function. By inhibiting HDAC1, this compound is proposed to:

-

Increase Histone Acetylation: This leads to a more open chromatin structure, facilitating the transcription of genes involved in learning, memory, and neuronal survival.

-

Promote Neurogenesis: HDAC inhibitors have been shown to promote the differentiation of neural stem cells.

-

Enhance Synaptic Plasticity: Increased histone acetylation can upregulate the expression of genes crucial for synaptic function and long-term potentiation.

Inhibition of MAO-B

Monoamine Oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters, such as dopamine. Its activity is elevated in the brains of Alzheimer's patients and contributes to oxidative stress through the production of reactive oxygen species (ROS). Inhibition of MAO-B by this compound is expected to:

-

Reduce Oxidative Stress: By preventing the breakdown of monoamines, the production of harmful ROS is decreased, thereby protecting neurons from oxidative damage.[1]

-

Increase Neurotransmitter Levels: Inhibition of MAO-B leads to an increase in the synaptic availability of neurotransmitters, which can improve mood and cognitive function.

-

Decrease Neuroinflammation: MAO-B is also expressed in astrocytes and its inhibition can modulate neuroinflammatory responses.

Signaling Pathways

The dual inhibition of HDAC1 and MAO-B by this compound is hypothesized to modulate multiple signaling pathways critical for neuronal health and cognitive function.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following sections outline the methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine the IC50 values of this compound for HDAC1, MAO-A, and MAO-B.

Methodology:

-

HDAC1 Inhibition Assay: A fluorometric assay is used, where a fluorescently labeled acetylated peptide substrate is incubated with recombinant human HDAC1 enzyme in the presence of varying concentrations of this compound. The deacetylation of the substrate is measured by a fluorescence plate reader. The IC50 value is calculated from the dose-response curve.

-

MAO-A and MAO-B Inhibition Assays: A chemiluminescent assay is employed using recombinant human MAO-A and MAO-B enzymes. The assay measures the production of hydrogen peroxide, a byproduct of monoamine oxidation, in the presence of a luminogenic substrate and varying concentrations of the inhibitor. The IC50 values are determined by analyzing the luminescent signal.

Neuroprotection Assay in PC12 Cells

Objective: To assess the protective effects of this compound against amyloid-beta-induced cytotoxicity.

Methodology:

-

Cell Culture: PC12 cells, a rat pheochromocytoma cell line commonly used as a neuronal model, are cultured in appropriate media.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period, followed by exposure to a toxic concentration of aggregated Aβ1-42 peptide.

-

Cell Viability Assessment: Cell viability is measured using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and the percentage of viable cells is calculated relative to untreated controls.

-

ROS Measurement: Intracellular reactive oxygen species (ROS) levels are quantified using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA). Fluorescence intensity is measured using a fluorescence microscope or plate reader.

In Vivo Cognitive Assessment (Morris Water Maze)

Objective: To evaluate the effect of this compound on learning and memory in a mouse model of cognitive impairment.

Methodology:

-

Animal Model: ICR mice are used. Cognitive impairment can be induced by various methods, such as the administration of scopolamine or the use of a transgenic mouse model of Alzheimer's disease.

-

Drug Administration: this compound is administered to the mice (e.g., via intraperitoneal injection) for a specified duration before and during the behavioral testing.

-

Morris Water Maze Task:

-

Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water. The time taken to find the platform (escape latency) and the path length are recorded over several days.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

-

-

Data Analysis: The escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising therapeutic strategy for Alzheimer's disease by targeting both epigenetic and neurochemical pathways. Its ability to inhibit HDAC1 and MAO-B provides a dual mechanism of action that leads to neuroprotection and cognitive enhancement in preclinical models. The quantitative data on its inhibitory potency and the results from cellular and in vivo studies underscore its potential as a disease-modifying agent. Further investigation into the detailed molecular mechanisms and long-term efficacy of this compound is warranted to advance its development as a novel treatment for Alzheimer's disease.

References

Dual Inhibition of HDAC1 and MAO-B: A Technical Guide for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the dual inhibition of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B), a promising therapeutic strategy primarily investigated for neurodegenerative diseases such as Alzheimer's disease. This document outlines the core scientific rationale, summarizes key quantitative data, provides detailed experimental methodologies for preclinical evaluation, and visualizes the intricate signaling pathways and experimental workflows.

Introduction: The Rationale for Dual Inhibition

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. The complexity of AD pathogenesis necessitates multi-target therapeutic approaches. The dual inhibition of HDAC1 and MAO-B has emerged as a compelling strategy, addressing both epigenetic and neuroinflammatory/oxidative stress pathways implicated in the disease.

Histone Deacetylase 1 (HDAC1): HDAC1 is a key enzyme that removes acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In the context of AD, increased HDAC1 activity has been linked to the downregulation of genes involved in synaptic plasticity and memory formation.[1] Inhibition of HDAC1 aims to restore the expression of these crucial genes, thereby offering a neuroprotective effect.

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme located on the outer mitochondrial membrane that catabolizes monoamine neurotransmitters, including dopamine. Its activity increases with age and is significantly elevated in the brains of AD patients. The enzymatic activity of MAO-B produces reactive oxygen species (ROS), contributing to oxidative stress and neuroinflammation, which are central to AD pathology.[2] MAO-B inhibitors can reduce this oxidative burden and may also modulate neurotransmitter levels.

By simultaneously targeting both HDAC1 and MAO-B, dual inhibitors offer the potential for a synergistic therapeutic effect, addressing both the epigenetic dysregulation and the neuroinflammatory and oxidative stress components of neurodegenerative diseases.

Quantitative Data on Dual HDAC1/MAO-B Inhibitors

A series of N-propargylamine-hydroxamic acid/o-aminobenzamide hybrids have been designed and synthesized as dual inhibitors of HDAC1 and MAO-B.[3][4] One of the most potent compounds from this series, designated as "Hybrid If" or "HDAC1/MAO-B-IN-1," has demonstrated significant inhibitory activity against both targets. The following table summarizes the in vitro inhibitory activities of this lead compound.

| Compound | Target | IC50 (nM) | Selectivity Index (SI) vs. MAO-A | Reference |

| Hybrid If (this compound) | HDAC1 | 21.4 | - | [3][4] |

| MAO-B | 99.0 | 100.2 | [3][4] | |

| MAO-A | 9923.0 | - | [3][4] |

Signaling Pathway of Dual HDAC1 and MAO-B Inhibition in Alzheimer's Disease

The therapeutic effect of dual HDAC1 and MAO-B inhibition in Alzheimer's disease is believed to be mediated through multiple downstream pathways. The following diagram illustrates the proposed mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of dual HDAC1 and MAO-B inhibitors.

In Vitro Enzyme Inhibition Assays

4.1.1. HDAC1 Enzymatic Assay

This assay quantifies the inhibitory activity of a compound against HDAC1.

-

Principle: A fluorogenic substrate, Boc-Lys(Ac)-AMC, is deacetylated by HDAC1. Subsequent treatment with a developing agent cleaves the deacetylated substrate, releasing the fluorescent AMC molecule. The fluorescence intensity is proportional to the HDAC1 activity.

-

Materials:

-

Recombinant human HDAC1 enzyme

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic substrate: Boc-Lys(Ac)-AMC

-

Developing agent (e.g., Trypsin in a suitable buffer)

-

HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

Test compound

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-460 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well black microplate, add the assay buffer, HDAC1 enzyme, and either the test compound, positive control, or vehicle (for the negative control).

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developing agent to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Measure the fluorescence intensity using a fluorometric plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

4.1.2. MAO-B Enzymatic Assay

This assay determines the inhibitory potency of a compound against MAO-B.

-

Principle: MAO-B catalyzes the oxidation of a substrate (e.g., kynuramine or a proprietary fluorometric substrate), producing a detectable product. The rate of product formation is proportional to the MAO-B activity.

-

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

MAO-B substrate (e.g., kynuramine or a commercial fluorometric substrate kit)

-

MAO-B inhibitor (e.g., selegiline) as a positive control

-

Test compound

-

96-well microplate (UV-transparent or black, depending on the detection method)

-

Spectrophotometer or fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, MAO-B enzyme, and either the test compound, positive control, or vehicle.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the MAO-B substrate to all wells.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC50 value.

-

Cell-Based Assay: Aβ1-42-Induced PC12 Cell Damage Model

This assay evaluates the neuroprotective effects of a compound against Aβ-induced toxicity.

-

Principle: Pheochromocytoma (PC12) cells, a rat adrenal medulla cell line, are a common model for neuronal cells. Treatment with aggregated Aβ1-42 peptide induces cytotoxicity, oxidative stress, and apoptosis in these cells. The ability of a test compound to mitigate these effects is assessed.

-

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)

-

Aβ1-42 peptide

-

Hexafluoroisopropanol (HFIP) for Aβ1-42 monomerization

-

Aggregation buffer (e.g., PBS)

-

Test compound

-

MTT or other cell viability assay reagents

-

Reagents for measuring ROS (e.g., DCFH-DA)

-

96-well and 24-well cell culture plates

-

-

Procedure:

-

Aβ1-42 Preparation:

-

Dissolve Aβ1-42 peptide in HFIP to obtain a monomeric solution.

-

Evaporate the HFIP to form a peptide film.

-

Resuspend the peptide film in an aggregation buffer and incubate at 37°C for a specified time (e.g., 24-48 hours) to induce aggregation.

-

-

Cell Treatment:

-

Seed PC12 cells in appropriate culture plates.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

-

Add the aggregated Aβ1-42 to the cell cultures (final concentration typically in the low micromolar range).

-

Incubate for a specified time (e.g., 24 hours).

-

-

Assessment of Neuroprotection:

-

Cell Viability: Perform an MTT assay to quantify the percentage of viable cells.

-

ROS Production: Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels.

-

-

In Vivo Efficacy Study: Morris Water Maze

This behavioral test assesses spatial learning and memory in rodent models of Alzheimer's disease.

-

Principle: The Morris water maze consists of a circular pool filled with opaque water, with a hidden platform submerged just below the surface. Mice are trained to find the platform using spatial cues around the room. Cognitive impairment is measured by the time it takes to find the platform (escape latency) and the path length.

-

Materials:

-

Circular water tank (e.g., 1.5 m diameter)

-

Submersible platform

-

Non-toxic opaque substance for the water (e.g., non-toxic paint or milk powder)

-

Video tracking system and software

-

Animal model of Alzheimer's disease (e.g., transgenic mice)

-

Test compound

-

-

Procedure:

-

Acquisition Phase (e.g., 5 days):

-

Administer the test compound or vehicle to the animals daily.

-

Each day, each mouse undergoes a series of trials (e.g., 4 trials).

-

For each trial, the mouse is placed in the water at a different starting position and allowed to swim until it finds the hidden platform.

-

If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

-

Record the escape latency and path length for each trial.

-

-

Probe Trial (e.g., day 6):

-

The platform is removed from the pool.

-

Each mouse is allowed to swim freely for a set time (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

-

In Vivo Pharmacokinetic Study: Blood-Brain Barrier Penetration

This study determines the ability of a compound to cross the blood-brain barrier (BBB).

-

Principle: The test compound is administered to animals, and at various time points, blood and brain tissue are collected. The concentration of the compound in both matrices is quantified to determine the brain-to-plasma concentration ratio.

-

Materials:

-

Test compound

-

Laboratory animals (e.g., mice or rats)

-

Analytical method for quantifying the test compound (e.g., LC-MS/MS)

-

-

Procedure:

-

Administer the test compound to a cohort of animals via a relevant route (e.g., intravenous or oral).

-

At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), collect blood samples and euthanize the animals to collect brain tissue.

-

Process the blood to obtain plasma.

-

Homogenize the brain tissue.

-

Extract the test compound from the plasma and brain homogenates.

-

Quantify the concentration of the test compound in each sample using a validated analytical method.

-

Calculate the brain-to-plasma concentration ratio at each time point.

-

Preclinical Experimental Workflow

The following diagram outlines a typical preclinical workflow for the evaluation of a novel dual HDAC1/MAO-B inhibitor for Alzheimer's disease.

Conclusion

The dual inhibition of HDAC1 and MAO-B represents a promising and innovative therapeutic strategy for Alzheimer's disease and potentially other neurodegenerative disorders. By addressing both epigenetic and neuroinflammatory/oxidative stress pathways, this multi-target approach holds the potential for greater efficacy than single-target therapies. The lead compound, "Hybrid If" (this compound), has demonstrated potent in vitro activity and promising preclinical results. Further research and development of dual HDAC1/MAO-B inhibitors, guided by the experimental workflows and methodologies outlined in this guide, are warranted to fully explore their therapeutic potential. This document serves as a foundational resource for researchers and drug development professionals dedicated to advancing novel treatments for neurodegenerative diseases.

References

- 1. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. physiciansweekly.com [physiciansweekly.com]

Hdac1/mao-B-IN-1: A Dual-Target Inhibitor for Alzheimer's Disease Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, including amyloid-beta (Aβ) plaque deposition, neurofibrillary tangles, and neuronal loss. The intricate nature of AD has led to the exploration of multi-target-directed ligands as a promising therapeutic strategy. One such innovative approach involves the dual inhibition of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B). This technical guide provides an in-depth overview of a potent, selective, and blood-brain barrier (BBB) permeable dual inhibitor, Hdac1/mao-B-IN-1 (also referred to as compound If in associated literature), for its potential application in Alzheimer's disease research and drug development.

Core Compound Data

This compound is a novel hybrid compound designed by combining the pharmacophores of N-propargylamine-hydroxamic acid/o-aminobenzamide. This design strategy aims to concurrently target two key enzymes implicated in the pathophysiology of Alzheimer's disease.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against human MAO-A, MAO-B, and HDAC1 has been quantified, demonstrating high potency and selectivity for MAO-B and HDAC1.

| Target Enzyme | IC50 (nM) | Selectivity Index (SI) vs. MAO-A |

| hMAO-B | 99.0 | 100.2 |

| hMAO-A | 9923.0 | - |

| hHDAC1 | 21.4 | - |

Table 1: In vitro inhibitory activity of this compound against target enzymes.[1][2]

Mechanism of Action and Signaling Pathways

The therapeutic potential of this compound in the context of Alzheimer's disease stems from its dual mechanism of action:

-

HDAC1 Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In Alzheimer's disease, HDAC1 has been implicated in the downregulation of genes involved in synaptic plasticity and memory formation. Inhibition of HDAC1 by this compound is proposed to restore histone acetylation, thereby promoting the expression of neuroprotective genes.

-

MAO-B Inhibition: MAO-B is an enzyme responsible for the degradation of neurotransmitters, such as dopamine. Its activity is elevated in the brains of Alzheimer's disease patients and contributes to oxidative stress through the production of reactive oxygen species (ROS). Inhibition of MAO-B by this compound can increase neurotransmitter levels and reduce oxidative damage.

The synergistic effect of dual HDAC1 and MAO-B inhibition is hypothesized to provide both symptomatic relief and disease-modifying effects in Alzheimer's disease.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Assays

1. Neuroprotection Assay in PC12 Cells

-

Objective: To evaluate the protective effect of this compound against Aβ1-42-induced cytotoxicity in PC12 cells.[1]

-

Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Protocol:

-

Seed PC12 cells in 96-well plates.

-

Pre-treat the cells with this compound (50 µM) for a specified duration.

-

Induce cytotoxicity by adding aggregated Aβ1-42 peptide to the cell culture.

-

Incubate for 24 hours.

-

Assess cell viability using the MTT assay. Read the absorbance at a specific wavelength (e.g., 490 nm).

-

-

Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).

2. Intracellular ROS Production Assay

-

Objective: To measure the effect of this compound on intracellular reactive oxygen species (ROS) production.[1]

-

Principle: The assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Culture PC12 cells as described above.

-

Pre-treat cells with this compound (50 µM).

-

Induce oxidative stress (e.g., with Aβ1-42).

-

Load the cells with DCFH-DA (typically 10 µM) and incubate in the dark at 37°C for 30 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscopy (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis: Quantify the fluorescence intensity relative to the control group.

In Vivo Assays

1. Blood-Brain Barrier (BBB) Permeability Assay

-

Objective: To determine if this compound can cross the blood-brain barrier in vivo.[2]

-

Animal Model: ICR male mice (6-8 weeks old).

-

Protocol:

-

Administer this compound (20 mg/kg) via intragastric (i.g.) gavage.

-

At specified time points post-administration, collect blood and brain tissue samples.

-

Homogenize the brain tissue.

-

Extract the compound from plasma and brain homogenates.

-

Quantify the concentration of this compound in both sample types using a suitable analytical method (e.g., LC-MS/MS).

-

-

Data Analysis: Calculate the brain-to-plasma concentration ratio to assess BBB penetration.

2. Morris Water Maze Test for Cognitive Function

-

Objective: To evaluate the effect of this compound on learning and memory in a mouse model of cognitive impairment.[1]

-

Animal Model: ICR female mice (20-25 g).

-

Induction of Cognitive Impairment: Scopolamine-induced amnesia is a common model.

-

Protocol:

-

Acquisition Phase (Training):

-

For several consecutive days, train the mice to find a hidden platform in a circular pool of opaque water, using visual cues around the room.

-

Administer this compound (15 mg/kg, i.p.) daily for 15 consecutive days before the training trials.

-

Record the escape latency (time to find the platform) and swim path for each trial.

-

-

Probe Trial (Memory Test):

-

On the day after the last training session, remove the platform from the pool.

-

Allow the mouse to swim freely for a set time (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

-

-

Data Analysis: Compare the escape latencies during training and the performance in the probe trial between the treated and control groups.

Summary of In Vivo Efficacy

In a mouse model, this compound demonstrated the ability to cross the blood-brain barrier and accumulate in the brain tissue.[1] Furthermore, in a Morris water maze test, the compound was shown to significantly ameliorate cognitive dysfunction, improving the learning and memory abilities of the mice.[2]

Conclusion

This compound represents a promising multi-target-directed ligand for Alzheimer's disease research. Its potent and selective dual inhibition of HDAC1 and MAO-B, coupled with its ability to cross the blood-brain barrier and demonstrate neuroprotective and cognitive-enhancing effects in preclinical models, makes it a valuable tool for investigating the therapeutic potential of this dual-target approach. The experimental protocols detailed in this guide provide a framework for researchers to further explore the efficacy and mechanism of action of this and similar compounds in the context of Alzheimer's disease.

References

An In-depth Technical Guide on Hdac1/mao-B-IN-1 and its Role in Reactive Oxygen Species Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dual-target inhibitor, Hdac1/mao-B-IN-1, with a specific focus on its mechanism of action in reducing reactive oxygen species (ROS). This compound, also identified as compound 1f, is a potent and selective inhibitor of both Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B).[1][2] This document collates available quantitative data, details experimental methodologies for assessing its ROS-reducing capabilities, and presents putative signaling pathways involved. The information is intended to serve as a valuable resource for researchers in neurodegenerative diseases, particularly Alzheimer's disease, and professionals in the field of drug discovery and development.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key pathological feature in a range of neurodegenerative disorders, including Alzheimer's disease. Elevated ROS levels can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to neuronal dysfunction and cell death. Consequently, therapeutic strategies aimed at reducing oxidative stress are of significant interest.

This compound has emerged as a promising neuroprotective agent due to its dual inhibitory action on HDAC1 and MAO-B, two enzymes implicated in the pathophysiology of neurodegeneration and oxidative stress.[1][3][4] This guide synthesizes the current understanding of this compound's role in mitigating ROS production.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantitatively assessed, demonstrating its efficacy as a dual-target inhibitor. The key quantitative metrics are summarized in the table below.

| Target Enzyme | IC50 Value (nM) | Notes |

| HDAC1 | 21.4[1][4] | High potency for Histone Deacetylase 1. |

| MAO-B | 99.0[1][4] | Potent inhibition of Monoamine Oxidase B. |

| MAO-A | 9923.0[4] | Demonstrates high selectivity for MAO-B over MAO-A (Selectivity Index ≈ 100.2).[4] |

In cellular assays, this compound has been shown to significantly decrease the production of intracellular ROS in a dose-dependent manner.[3][4]

Experimental Protocols

This section details the experimental methodology for evaluating the effect of this compound on reactive oxygen species production in a cellular model of neurotoxicity.

Cell Culture and Treatment

-

Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research.

-

Culture Conditions: Cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Oxidative Stress: To mimic the oxidative stress observed in Alzheimer's disease, PC12 cells are treated with amyloid-beta 1-42 (Aβ1-42) oligomers.[3][4]

-

Inhibitor Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentration (e.g., 50 µM) for a specified duration (e.g., 24 hours) prior to or concurrently with the Aβ1-42 challenge.[1][2]

Measurement of Intracellular Reactive Oxygen Species

The following protocol outlines the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Principle: DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS.

-

Procedure:

-

After the designated treatment period with Aβ1-42 and/or this compound, the culture medium is removed.

-

The cells are washed with a warm buffer (e.g., PBS).

-

A working solution of DCFH-DA (typically 5-10 µM in serum-free medium) is added to the cells.

-

The cells are incubated in the dark at 37°C for 20-30 minutes.

-

The DCFH-DA solution is removed, and the cells are washed again with buffer.

-

The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Signaling Pathways and Mechanisms of Action

The reduction of reactive oxygen species by this compound is attributed to its dual inhibitory effects on HDAC1 and MAO-B. The following diagrams illustrate the putative signaling pathways involved.

MAO-B Inhibition and ROS Reduction

Caption: Inhibition of MAO-B by this compound reduces ROS production.

Monoamine Oxidase B is a mitochondrial enzyme that catalyzes the oxidative deamination of neurotransmitters, such as dopamine. This process generates hydrogen peroxide (H₂O₂) as a byproduct, which is a major contributor to cellular ROS levels. By inhibiting MAO-B, this compound directly reduces the production of H₂O₂, thereby alleviating oxidative stress within the neuron.

HDAC1 Inhibition and Neuroprotection

Caption: HDAC1 inhibition by this compound may promote antioxidant gene expression.

Histone Deacetylase 1 is a nuclear enzyme that removes acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Inhibition of HDAC1 by this compound results in histone hyperacetylation, a more relaxed chromatin structure, and the potential upregulation of genes involved in cellular protection. This can include the expression of antioxidant enzymes and pro-survival factors, which enhance the cell's ability to cope with oxidative stress.

Experimental Workflow for ROS Measurement

Caption: Workflow for assessing this compound's effect on cellular ROS.

Conclusion

This compound is a potent dual inhibitor of HDAC1 and MAO-B with demonstrated efficacy in reducing intracellular reactive oxygen species in a cellular model relevant to Alzheimer's disease. Its mechanism of action is multifaceted, involving the direct reduction of ROS production via MAO-B inhibition and the potential enhancement of cellular antioxidant defenses through HDAC1 inhibition. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation and development of this promising neuroprotective compound. Future research should focus on elucidating the precise downstream targets of HDAC1 inhibition in this context and further validating the therapeutic potential of this compound in in vivo models of neurodegenerative diseases.

References

- 1. UVM ScholarWorks - UVM Student Research Conference: Studying ROS release in response to protein polymorphism in PC-12 cells [scholarworks.uvm.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Senegenin Inhibits Aβ1-42-Induced PC12 Cells Apoptosis and Oxidative Stress via Activation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC1/MAO-B dual inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation of N-propargylamine-hydroxamic acid/o-aminobenzamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of Hdac1/mao-B-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac1/mao-B-IN-1, also referred to as Hybrid If in primary literature, is a novel dual inhibitor of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B)[1][2]. As a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease, its ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. This technical guide provides a comprehensive overview of the BBB permeability of this compound, including available data, relevant experimental protocols, and the core signaling pathways of its targets.

Core Properties of this compound

This compound is a hybrid molecule designed to simultaneously target two key enzymes implicated in the pathology of Alzheimer's disease. It incorporates pharmacophores of both hydroxamic acid/o-aminobenzamide and propargylamine, contributing to its dual inhibitory function[1][2].

Inhibitory Activity

The compound exhibits potent inhibitory activity against both HDAC1 and MAO-B, with a high selectivity for MAO-B over MAO-A.

| Target | IC50 |

| HDAC1 | 21.4 nM[1][2] |

| MAO-B | 99.0 nM[1][2] |

| MAO-A | 9923.0 nM[1][2] |

Blood-Brain Barrier Permeability

The ability of a drug to penetrate the central nervous system (CNS) is governed by its capacity to cross the highly selective BBB.

In Vivo Permeability Assessment

Studies have demonstrated that this compound possesses favorable BBB permeability characteristics. In a study involving ICR mice, the compound was shown to rapidly penetrate the BBB and accumulate in brain tissue following intragastric administration[1][2].

| Administration Route | Dosage | Observation |

| Intragastric (i.g.) | 20 mg/kg | Favorable BBB permeability and accumulation in brain tissue[1][2] |

Note: Specific quantitative data, such as brain-to-plasma concentration ratios (Kp), were not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for assessing the BBB permeability of this compound were not explicitly available in the reviewed literature. However, based on standard methodologies for similar compounds, the following outlines potential in vivo and in vitro approaches.

In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination

This protocol provides a generalized framework for determining the brain penetration of a compound in a rodent model.

Objective: To quantify the distribution of the test compound between the brain and plasma.

Materials:

-

This compound

-

Male ICR mice (or other appropriate rodent model)

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose sodium)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized tubes)

-

Saline for perfusion

-

Homogenization buffer

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Dosing: Administer this compound to mice at a defined dose (e.g., 20 mg/kg) via the desired route (e.g., oral gavage).

-

Time Points: Euthanize groups of animals at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

-

Blood Collection: At each time point, collect blood via cardiac puncture into heparinized tubes. Centrifuge to separate plasma.

-

Brain Perfusion: Immediately following blood collection, perfuse the animals transcardially with cold saline to remove blood from the brain vasculature.

-

Brain Collection and Homogenization: Harvest the brains, weigh them, and homogenize in a known volume of homogenization buffer.

-

Sample Analysis: Analyze the concentration of this compound in plasma and brain homogenate samples using a validated analytical method such as LC-MS/MS.

-

Calculation: The brain-to-plasma concentration ratio (Kp) is calculated as: Kp = C_brain / C_plasma Where C_brain is the concentration of the drug in the brain (ng/g) and C_plasma is the concentration of the drug in plasma (ng/mL).

In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput screening tool to predict passive, transcellular permeability across the BBB.

Objective: To assess the passive permeability of a compound across an artificial lipid membrane simulating the BBB.

Materials:

-

This compound

-

PAMPA plate system (e.g., 96-well filter plates and acceptor plates)

-

Porcine brain lipid extract or a synthetic lipid mixture

-

Dodecane or other suitable organic solvent

-

Phosphate-buffered saline (PBS), pH 7.4

-

Donor and acceptor plate solutions

-

Analytical instrumentation for drug quantification (e.g., UV-Vis spectrophotometer or LC-MS/MS)

Procedure:

-

Membrane Preparation: Coat the filter of the donor plate with a solution of the lipid mixture in an organic solvent. Allow the solvent to evaporate, leaving a lipid layer.

-

Compound Preparation: Prepare a solution of this compound in the donor buffer.

-

Assay Setup: Add the donor solution containing the compound to the donor wells and fresh acceptor buffer to the acceptor wells. Place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with both solutions.

-

Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

-

Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

-

Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ((C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_D(0) is the initial compound concentration in the donor well.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The dual-action of this compound impacts multiple cellular pathways.

Caption: HDAC1's role in chromatin remodeling and cellular signaling.

Caption: MAO-B's involvement in neurotransmitter metabolism and Alzheimer's pathology.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo BBB permeability of a novel compound.

Caption: Workflow for determining in vivo BBB permeability (Kp).

Conclusion

This compound is a promising dual-target inhibitor with demonstrated ability to cross the blood-brain barrier in preclinical models. While qualitative evidence of its CNS penetration is available, further studies are required to provide robust quantitative data on its permeability characteristics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this and similar compounds for neurological disorders.

References

The Role of Histone Deacetylase 1 (HDAC1) in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide array of neurological disorders, including stroke, multiple sclerosis, and neurodegenerative diseases like Alzheimer's and Parkinson's. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by modifying chromatin structure and influencing gene expression. Among them, HDAC1 has emerged as a significant, albeit complex, modulator of neuroinflammatory processes. This technical guide provides an in-depth examination of the role of HDAC1 in neuroinflammation, detailing its mechanisms of action, its influence on key central nervous system (CNS) cells, and its context-dependent functions in various disease models. We summarize key quantitative data, present detailed experimental protocols for studying HDAC1, and provide visual diagrams of associated signaling pathways to offer a comprehensive resource for researchers and drug development professionals in the field.

Introduction to HDAC1 and Neuroinflammation

Histone deacetylases (HDACs) are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins[1]. This action generally leads to chromatin condensation, making it less accessible to transcription factors and thereby repressing gene expression[2]. HDACs are grouped into four main classes; HDAC1 is a member of the Class I family, which also includes HDAC2, 3, and 8. These enzymes are primarily localized to the nucleus and are implicated in fundamental cellular processes such as cell cycle regulation and DNA damage repair[3][4].

Neuroinflammation is the inflammatory response within the brain and spinal cord. It is a double-edged sword: while acute inflammation is a protective mechanism to remove injurious stimuli and initiate healing, chronic or excessive inflammation contributes to neuronal damage and disease progression[1]. This process is orchestrated by glial cells—primarily microglia and astrocytes—which, upon activation, release a cascade of signaling molecules, including cytokines, chemokines, and reactive oxygen species (ROS)[5][6]. The epigenetic regulation of the genes encoding these inflammatory mediators is a critical control point, where enzymes like HDAC1 play a pivotal role[1].

The Dichotomous Role of HDAC1 in Neuroinflammation

The function of HDAC1 in neuroinflammation is highly context-dependent, with studies reporting both pro- and anti-inflammatory effects. This duality appears to be influenced by the specific disease model and the nature of the inflammatory stimulus.

In models of ischemic stroke, HDAC1 appears to be neuroprotective. Inhibition of HDAC1 in a rat model of ischemia/reperfusion injury was shown to exacerbate neuroinflammation and blood-brain barrier (BBB) damage[3][5]. This detrimental effect was characterized by increased activation of microglia and astrocytes (gliosis), elevated levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and increased production of ROS and matrix metalloproteinases (MMPs) that degrade the BBB[5][7].

Conversely, in neuroinflammation models induced by lipopolysaccharide (LPS), a bacterial endotoxin, HDAC1 inhibition has demonstrated anti-inflammatory effects. Selective inhibition or knockdown of HDAC1 in microglia has been shown to suppress the expression of pro-inflammatory cytokines, including IL-6 and TNF-α[8][9]. This suggests that in certain inflammatory contexts, HDAC1 activity promotes the expression of inflammatory genes.

A key factor in this complexity is the functional redundancy between HDAC1 and HDAC2. Studies in microglia have shown that the knockdown of HDAC1 can lead to a compensatory upregulation of HDAC2, suggesting that both enzymes may need to be targeted to achieve a significant anti-inflammatory effect in some conditions[9].

Cellular Mechanisms of HDAC1 in the CNS

HDAC1 exerts its influence on neuroinflammation primarily through its activity in microglia and astrocytes.

Microglia Activation

Microglia are the resident immune cells of the CNS. HDAC1 is indispensable for their embryonic development and plays a critical role in their activation state in adults[8]. The enzyme is involved in regulating the phenotypic transformation of microglia. For instance, suppressing HDAC1 expression can promote a shift towards the anti-inflammatory M2 phenotype, while its overexpression can inhibit this transformation[8]. In response to stimuli like LPS, HDAC1 activity can be modulated through pathways involving Toll-like receptor 4 (TLR4), contributing to the production of pro-inflammatory cytokines[8].

Caption: HDAC1 modulation of the TLR4/NF-κB pathway in microglia.

Astrocyte Activation

Astrocytes are crucial for maintaining brain homeostasis, but in response to injury or inflammation, they become reactive—a state known as astrogliosis. HDAC1 dysfunction promotes astrocyte activation[5]. HDAC inhibitors have been shown to reduce the expression of Glial Fibrillary Acidic Protein (GFAP), a marker of astrogliosis, and can restore the neuroprotective functions of astrocytes that are otherwise impaired by inflammatory conditions[5][10].

Blood-Brain Barrier (BBB) Integrity

The BBB is a highly selective barrier that protects the CNS. Neuroinflammation can compromise its integrity. In stroke models, HDAC1 inhibition leads to the breakdown of the BBB by increasing the activity of MMP-2 and MMP-9, which degrade tight junction proteins like ZO-1 and occludin[3][5]. This disruption allows immune cells to infiltrate the brain parenchyma, further amplifying the inflammatory cascade[6].

Caption: Role of HDAC1 dysfunction in BBB breakdown after ischemia.

HDAC1 in Neurological Disease Models

The role of HDAC1 has been investigated in several major neurological disorders.

-

Stroke: As detailed above, HDAC1 plays a largely protective role in ischemic stroke. Its dysfunction exacerbates neuronal loss, DNA damage, neuroinflammation, and BBB breakdown[3][4][5].

-

Multiple Sclerosis (MS): MS is an autoimmune demyelinating disease. HDAC inhibitors have shown therapeutic potential in experimental autoimmune encephalomyelitis (EAE), the primary animal model for MS[11][12]. They can suppress the autoimmune attack by modulating T-cell function and glial cell activation[13]. While research has often focused on pan-HDAC inhibitors, the expression of certain MHC genes linked to MS susceptibility is suppressed by HDAC1, suggesting a direct role[14].

-

Alzheimer's Disease (AD): Neuroinflammation is a key pathological feature of AD. HDAC inhibitors have been shown to mitigate AD-like pathology, with HDAC2 being a major focus for its negative regulation of memory[15][16]. However, given the interplay with HDAC1, targeting this enzyme may also be relevant for modulating the neuroinflammatory component of AD[17].

-

Parkinson's Disease (PD): PD involves the progressive loss of dopaminergic neurons and neuroinflammation. While some studies suggest activation of HDAC1 could be protective, others show that inhibiting Class I HDACs can attenuate neuronal cell death in PD models[18][19][20]. The precise role of HDAC1 remains an area of active investigation.

Quantitative Data Summary

The following table summarizes key quantitative findings from a study investigating the effects of HDAC1 inhibition in a rat model of cerebral ischemia[5][6].

| Parameter Measured | Control (Stroke + Vehicle) | HDAC1 Inhibition (Stroke + MS-275) | Outcome of HDAC1 Inhibition | Reference |

| Inflammatory Cytokines | ||||

| TNF-α Level (pg/mg protein) | ~150 | ~250 | Significant Increase | [5] |

| IL-1β Level (pg/mg protein) | ~125 | ~200 | Significant Increase | [5] |

| Brain Damage Markers | ||||

| Lactate Dehydrogenase (LDH) | Baseline | Increased | Increased Brain Damage | [5] |

| Reactive Oxygen Species (ROS) | Baseline | Increased | Increased Oxidative Stress | [5] |

| Behavioral Outcome | ||||

| Modified Neurological Severity Score | ~6 | ~9 | Worsened Neurological Deficit | [5][6] |

| Cylinder Test (% non-impaired limb use) | ~40% | ~20% | Deteriorated Motor Function | [5][6] |

Detailed Experimental Protocols

Accurate assessment of HDAC1's function requires robust experimental methods. Below are detailed protocols for key assays.

Fluorometric HDAC1 Activity Assay

This protocol measures the enzymatic activity of HDAC1 from tissue or cell extracts. It is based on a two-step reaction where HDAC1 deacetylates a substrate, which is then cleaved by a developer to release a fluorophore.

Caption: Workflow for a fluorometric HDAC activity assay.

Materials:

-

Nuclear protein extract from brain tissue or cultured cells.

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC Inhibitor (for controls, e.g., Trichostatin A [TSA] or Sodium Butyrate).

-

Developer solution (e.g., Trypsin in assay buffer with TSA to stop the HDAC reaction).

-

96-well black microplate.

-

Fluorescence plate reader.

-

Prepare Nuclear Extract: Isolate nuclei from tissue or cells using a nuclear extraction kit and determine protein concentration via BCA assay.

-

Reaction Setup: In a 96-well black plate, add diluted nuclear extract (e.g., 10-20 µg of protein) to each well. Include negative controls containing extract plus a potent HDAC inhibitor (like TSA) and blank wells with assay buffer only.

-

Substrate Addition: Add the HDAC substrate to all wells to a final concentration of ~20-50 µM.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.

-

Develop Reaction: Add the developer solution to each well. The developer contains trypsin, which will cleave the deacetylated substrate, and an HDAC inhibitor (TSA) to halt the initial reaction.

-

Final Incubation: Incubate at 37°C for 15-30 minutes.

-

Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Analysis: Subtract the blank reading from all wells. HDAC activity is proportional to the fluorescence signal and can be quantified using a standard curve generated with free fluorophore (AMC).

Chromatin Immunoprecipitation (ChIP) for HDAC1

ChIP is used to determine if HDAC1 is bound to specific gene promoters (e.g., promoters of inflammatory cytokines) in cells.

Materials:

-

Cells or tissue of interest.

-

Formaldehyde (for cross-linking).

-

Glycine (to quench cross-linking).

-

Cell lysis and nuclear lysis buffers.

-

Sonicator or micrococcal nuclease to shear chromatin.

-

HDAC1-specific antibody and control IgG.

-

Protein A/G magnetic beads.

-

Wash buffers of increasing stringency.

-

Elution buffer.

-

Proteinase K and RNase A.

-

Reagents for DNA purification and qPCR.

Procedure: [23]

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis: Lyse the cells to release the nuclei. Isolate the nuclei by centrifugation.

-

Chromatin Shearing: Resuspend the nuclear pellet and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate a portion of the lysate overnight at 4°C with an anti-HDAC1 antibody. Use a non-specific IgG as a negative control.

-

Capture Complex: Add Protein A/G beads to the antibody-chromatin mixture to capture the immune complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.

-

DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the promoter region of a target gene (e.g., Tnf or Il6). An enrichment compared to the IgG control indicates HDAC1 binding.

Quantitative PCR (qPCR) for Inflammatory Cytokines

This protocol quantifies the mRNA expression levels of inflammatory genes in response to stimuli or HDAC1 modulation.

Materials:

-

RNA extraction kit (e.g., TRIzol-based or column-based).

-

cDNA synthesis kit (Reverse Transcriptase, dNTPs, primers).

-

SYBR Green or TaqMan qPCR master mix.

-

Gene-specific primers for target genes (e.g., Tnf, Il1b, Il6) and a housekeeping gene (e.g., Gapdh, Actb).

-

qPCR instrument.

-

RNA Isolation: Lyse cells or tissue in a lysis buffer (e.g., TRIzol) and isolate total RNA according to the manufacturer's protocol. Assess RNA quality and quantity.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

-

qPCR Reaction: Set up the qPCR reaction in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers for a specific gene, and qPCR master mix. Run each sample in triplicate.

-

Thermal Cycling: Run the plate on a real-time PCR machine using a standard protocol: an initial denaturation step (e.g., 95°C for 2-10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).

-

Analysis: The instrument measures fluorescence at each cycle. The cycle threshold (Ct) value is determined for each sample. Relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion and Future Directions

HDAC1 is a multifaceted regulator of neuroinflammation, with its role varying significantly depending on the pathological context. In ischemic injury, HDAC1 activity is critical for limiting inflammation and protecting the blood-brain barrier[5][7]. In other settings, its inhibition can suppress the inflammatory response of microglia[9]. This complexity underscores the need for developing highly specific therapeutic strategies. Pan-HDAC inhibitors, while effective in some models, may have unintended consequences due to the opposing roles of different HDACs[26].

For drug development professionals, the challenge lies in either targeting specific HDAC1-containing protein complexes or developing modulators that are effective only under specific cellular conditions. Future research should focus on elucidating the non-histone substrates of HDAC1 in glial cells and identifying the specific signaling pathways that dictate its pro- or anti-inflammatory functions in different neurological diseases. A deeper understanding of these mechanisms will be essential for harnessing the therapeutic potential of HDAC1 modulation to treat neuroinflammatory disorders.

References

- 1. Classical HDACs in the regulation of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]

- 3. HDAC1 is Involved in Neuroinflammation and Blood-Brain Barrier Damage in Stroke Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HDAC1 is Involved in Neuroinflammation and Blood-Brain Barrier Damage in Stroke Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Histone deacetylases: the critical enzymes for microglial activation involved in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Activated microglia decrease histone acetylation and Nrf2-inducible anti-oxidant defence in astrocytes: Restoring effects of inhibitors of HDACs, p38 MAPK and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Loss of HDAC11 ameliorates clinical symptoms in a multiple sclerosis mouse model | Life Science Alliance [life-science-alliance.org]

- 12. The therapeutic potential of HDAC inhibitors in the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Therapeutic Potential of HDAC Inhibitors in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The tale of histone modifications and its role in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. news-medical.net [news-medical.net]

- 17. ma-clinique.fr [ma-clinique.fr]

- 18. Histone Deacetylases as Epigenetic Targets for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]

- 20. researchgate.net [researchgate.net]

- 21. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 26. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]

MAO-B as a Therapeutic Target in Neurodegeneration: An In-depth Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monoamine oxidase-B (MAO-B) is a critical enzyme in the metabolism of monoamine neurotransmitters. Its role extends beyond normal physiological function, with mounting evidence implicating its overactivity in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease (PD) and Alzheimer's disease (AD). This technical guide provides a comprehensive overview of MAO-B as a therapeutic target, consolidating key data on its pathophysiological roles, the mechanism of action of its inhibitors, and detailed experimental protocols for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance the discovery and development of novel MAO-B-targeted therapeutics.

Introduction: The Pivotal Role of MAO-B in Neurodegeneration

Monoamine oxidase-B is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane.[1] In the central nervous system, MAO-B is predominantly found in astrocytes and serotonergic neurons.[2][3] Its primary function is the oxidative deamination of various endogenous and exogenous amines, including the neurotransmitter dopamine.[1][4]

The involvement of MAO-B in neurodegeneration is multifaceted. Its enzymatic activity on dopamine produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that contributes to oxidative stress, a well-established factor in neuronal damage.[5][6] Furthermore, the breakdown of dopamine by MAO-B can lead to the formation of toxic aldehyde metabolites.[5] In the context of Parkinson's disease, the loss of dopaminergic neurons in the substantia nigra is accompanied by an increase in MAO-B activity, exacerbating dopamine depletion and oxidative damage.[1][7] In Alzheimer's disease, elevated MAO-B levels are observed in reactive astrocytes surrounding amyloid-β plaques, and recent studies have revealed a direct link between MAO-B, the γ-secretase enzyme, and the production of neurotoxic amyloid-β peptides.[8][9][10][11][12]

MAO-B Enzymatic Activity and Pathological Signaling

The catalytic activity of MAO-B has profound implications in the neurodegenerative brain. The overproduction of H₂O₂ and toxic aldehydes directly damages neurons and contributes to a pro-inflammatory environment.

Oxidative Stress and Mitochondrial Dysfunction

The H₂O₂ generated by MAO-B can be converted to the highly reactive hydroxyl radical via the Fenton reaction, leading to lipid peroxidation, protein oxidation, and DNA damage. This oxidative stress can impair mitochondrial function, a critical factor in neuronal survival.

Neuroinflammation

Recent evidence suggests that MAO-B activity can fuel neuroinflammation through the activation of the NLRP3 inflammasome.[1] The ROS produced by MAO-B acts as a trigger for inflammasome assembly, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][13][14]

Amyloid-β Production in Alzheimer's Disease

In Alzheimer's disease, MAO-B has been shown to physically associate with the γ-secretase complex.[8][10][11] This interaction appears to modulate γ-secretase activity, leading to increased production of the toxic Aβ42 peptide.[8][10][11]

Therapeutic Strategy: MAO-B Inhibition

Given its central role in these pathological processes, the inhibition of MAO-B presents a compelling therapeutic strategy for neurodegenerative diseases. MAO-B inhibitors can be broadly categorized into two classes: irreversible and reversible.

-

Irreversible Inhibitors: These compounds, such as selegiline and rasagiline, form a covalent bond with the FAD cofactor of the enzyme, leading to its permanent inactivation.[9]

-

Reversible Inhibitors: Newer generation inhibitors, like safinamide, bind non-covalently to the enzyme's active site, allowing for a more controlled and potentially safer inhibition.[9]

The therapeutic benefits of MAO-B inhibition are twofold. Firstly, by preventing the breakdown of dopamine, these inhibitors increase its availability in the synaptic cleft, providing symptomatic relief, particularly in the early stages of Parkinson's disease.[15] Secondly, by reducing the production of ROS and toxic metabolites, MAO-B inhibitors may exert a neuroprotective or disease-modifying effect.[6]

Quantitative Data on MAO-B in Neurodegeneration

Table 1: MAO-B Protein Levels in Neurodegenerative Diseases (Relative to Controls)

| Brain Region | Parkinson's Disease | Alzheimer's Disease | Multiple System Atrophy | Progressive Supranuclear Palsy | Reference(s) |

| Frontal Cortex | +33% | Increased | Not Reported | +31% | [7][16] |

| Putamen | Not Significantly Changed | Not Reported | +83% | +27% | [7] |

| Substantia Nigra | Not Significantly Changed | Not Reported | +10% (non-significant) | +23% | [7] |

| Caudate Nucleus | Not Significantly Changed | Not Reported | Not Reported | +26% | [7] |

| Hippocampus | Not Reported | Increased | Not Reported | Not Reported | [12][16] |

Table 2: Efficacy of MAO-B Inhibitors

| Inhibitor | Type | Target | IC₅₀ | Kᵢ | Clinical Efficacy Highlight | Reference(s) |

| Selegiline | Irreversible | MAO-B | ~5-10 nM | Not specified | Improvement in UPDRS scores in early PD. | [6][9][17] |

| Rasagiline | Irreversible | MAO-B | Not specified | Not specified | 5-10 times more potent than selegiline. | [6][9] |

| Safinamide | Reversible | MAO-B | 79-98 nM | 0.5 µM | Reduces "off" time in PD patients on levodopa. | [9][18] |

| Lazabemide | Reversible | MAO-B | Not specified | Not specified | Showed a 20-40% reduction in cognitive decline in a Phase 2 AD trial. | [19] |

Experimental Protocols

Protocol for Fluorometric MAO-B Enzyme Activity Assay

This protocol is adapted from commercially available kits and provides a method for quantifying MAO-B activity in biological samples.

Materials:

-

MAO-B Assay Buffer

-

MAO-B Substrate (e.g., Tyramine)

-

Fluorometric Probe (e.g., Amplex Red or equivalent)

-

Horseradish Peroxidase (HRP)

-

MAO-B specific inhibitor (e.g., Selegiline) for control

-

MAO-A specific inhibitor (e.g., Clorgyline) to isolate MAO-B activity

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

-

Sample containing MAO-B (e.g., brain tissue homogenate)

Procedure:

-

Sample Preparation: Homogenize brain tissue in MAO-B Assay Buffer on ice. Centrifuge the homogenate to pellet debris and collect the supernatant containing the enzyme. Determine the protein concentration of the supernatant.

-

Reaction Setup:

-

Prepare a master mix containing MAO-B Assay Buffer, the fluorometric probe, and HRP.

-

To measure total MAO activity, add the sample to the master mix.

-

To measure MAO-B activity specifically, pre-incubate the sample with a MAO-A inhibitor (e.g., 10 µM Clorgyline) for 10-15 minutes at room temperature before adding it to the master mix.

-

Prepare a no-substrate control by adding buffer instead of the MAO-B substrate.

-

-

Initiate Reaction: Add the MAO-B substrate to each well to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the fluorescence in kinetic mode at 25°C or 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence per minute) from the linear portion of the kinetic curve.

-

Subtract the rate of the no-substrate control from the sample rates.

-

Use a standard curve generated with known concentrations of H₂O₂ to convert the fluorescence rate to the rate of H₂O₂ production (nmol/min).

-

Normalize the activity to the protein concentration of the sample (nmol/min/mg protein).

-

Protocol for Western Blotting of MAO-B in Human Post-mortem Brain Tissue

This protocol provides a general framework for the detection and quantification of MAO-B protein levels.

Materials:

-

Human post-mortem brain tissue

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-MAO-B

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Tissue Homogenization and Protein Extraction:

-

On ice, homogenize a small piece of brain tissue in lysis buffer using a mechanical homogenizer.

-

Incubate the homogenate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MAO-B antibody overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again several times with TBST.

-

-

Visualization and Quantification:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualizations of Key Pathways and Workflows

References

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. Brain monoamine oxidase B and A in human parkinsonian dopamine deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAOB monoamine oxidase B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brain monoamine oxidase B and A in human parkinsonian dopamine deficiency disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tissue lysate preparation and Western blot analysis [bio-protocol.org]

- 9. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine oxidase B is elevated in Alzheimer disease neurons, is associated with γ-secretase and regulates neuronal amyloid β-peptide levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine oxidase B is elevated in Alzheimer disease neurons, is associated with γ-secretase and regulates neuronal amyloid β-peptide levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 15. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]

- 16. Frontiers | Alzheimer Disease and Selected Risk Factors Disrupt a Co-regulation of Monoamine Oxidase-A/B in the Hippocampus, but Not in the Cortex [frontiersin.org]

- 17. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]

- 18. researchgate.net [researchgate.net]

- 19. cuba.dialogoroche.com [cuba.dialogoroche.com]

Methodological & Application

Application Notes and Protocols for Hdac1/mao-B-IN-1 In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac1/mao-B-IN-1 is a potent and selective dual inhibitor of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B).[1][2] This small molecule has demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for research in neurodegenerative diseases, particularly Alzheimer's disease.[1][2][3] In vitro studies have shown its neuroprotective effects and its capacity to reduce the production of reactive oxygen species (ROS) in neuronal cell models.[1][2][3]

These application notes provide a comprehensive overview of the in vitro experimental protocols to characterize the activity and efficacy of this compound. The detailed methodologies for key experiments are outlined to ensure reproducibility and accurate data interpretation.

Data Presentation

Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity | Reference |

| hHDAC1 | 21.4 | - | [1][2][3] |

| hMAO-B | 99.0 | Highly selective over hMAO-A | [1][2][3] |

| hMAO-A | 9923.0 | - | [1][3] |

hHDAC1: human Histone Deacetylase 1; hMAO-B: human Monoamine Oxidase B; hMAO-A: human Monoamine Oxidase A.

In Vitro Cellular Effects of this compound

| Cell Line | Treatment | Concentration | Duration | Observed Effects | Reference |

| PC12 | This compound | 50 µM | 24 hours | Neuroprotective against Aβ1-42-induced damage; Inhibition of ROS production. | [1][2][3] |

Proposed Signaling Pathway of this compound in Neuroprotection